molecular formula C20H19BrN4O2 B11231811 N-benzyl-1-(6-bromo-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-(6-bromo-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11231811
M. Wt: 427.3 g/mol
InChI Key: JXSNYVDGRDVHMK-UHFFFAOYSA-N
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Description

N-benzyl-1-(6-bromo-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a brominated indazole ring, a pyrrolidine ring, and a carboxamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(6-bromo-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole ring, followed by the introduction of the bromine atom, and finally the formation of the pyrrolidine and carboxamide groups. Common reagents used in these reactions include bromine, benzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(6-bromo-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.

Scientific Research Applications

N-benzyl-1-(6-bromo-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-1-(6-bromo-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indazole ring and carboxamide group play crucial roles in binding to these targets and modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

  • N-benzyl-1-(6-chloro-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide
  • N-benzyl-1-(6-fluoro-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-benzyl-1-(6-bromo-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19BrN4O2

Molecular Weight

427.3 g/mol

IUPAC Name

N-benzyl-1-(6-bromo-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19BrN4O2/c1-24(11-13-5-3-2-4-6-13)20(27)14-9-18(26)25(12-14)19-16-8-7-15(21)10-17(16)22-23-19/h2-8,10,14H,9,11-12H2,1H3,(H,22,23)

InChI Key

JXSNYVDGRDVHMK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

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